3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride

regioisomerism spirocyclic scaffold exit vector geometry

3-Amino-1-thiaspiro[3.3]heptan-2-one HCl (CAS 2243520-73-0) is a saturated spiro[3.3]heptane bioisostere with Fsp³=1.0, offering intrinsic chirality and 18 disubstituted isomers vs. 3 for benzene. The free 3-amine enables rapid amide coupling/reductive amination for fragment elaboration. The thietane S(II) sulfur maintains cyclobutane-like lipophilicity, while the 1-thia-2-one carbonyl provides a unique hydrogen-bond acceptor. HCl salt ensures >3,500 mg/L solubility for biochemical screening. Tunable oxidation (S(II)→S(IV)→S(VI)) allows systematic LogD modulation during lead optimization. Differentiates from 2-thia or azaspiro analogs by its constrained α-amino-β-thiolactone geometry.

Molecular Formula C6H10ClNOS
Molecular Weight 179.66
CAS No. 2243520-73-0
Cat. No. B2835050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride
CAS2243520-73-0
Molecular FormulaC6H10ClNOS
Molecular Weight179.66
Structural Identifiers
SMILESC1CC2(C1)C(C(=O)S2)N.Cl
InChIInChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H
InChIKeyGDQVTTRGFCLNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride (CAS 2243520-73-0): A Structurally Defined Thietane-Fused Spirocyclic Building Block for Saturated Heterocycle-Based Drug Discovery


3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride (CAS 2243520-73-0, molecular formula C₆H₁₀ClNOS, molecular weight 179.67 g/mol) is a spirocyclic thietane derivative featuring a 1-thia-spiro[3.3]heptan-2-one core with a free primary amine at the 3-position, supplied as the hydrochloride salt . The compound belongs to the emerging class of saturated spiro[3.3]heptane scaffolds that serve as three-dimensional (Fsp₃ = 1.0) bioisosteres of benzene rings, with 18 possible disubstituted isomers versus only 3 for planar benzene, enabling systematic exploration of chemical space in early-stage drug discovery [1]. The incorporation of a thietane sulfur atom at the 1-position and a ketone at the 2-position distinguishes this scaffold from purely carbocyclic spiro[3.3]heptanes and nitrogen-based azaspiro analogs, providing tunable polarity and hydrogen-bonding capacity through the sulfur oxidation state and the carbonyl group [2].

Why Generic 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride Cannot Be Replaced by Other Thiaspiro[3.3]heptane or Azaspiro Analogs


Within the thiaspiro[3.3]heptane chemical series, seemingly minor structural variations produce substantial differences in physicochemical properties that directly impact suitability for specific applications. The regioisomeric placement of the amino group (3-position vs. 6-position) and the sulfur oxidation state (thietane S(II) vs. sulfoxide S(IV) vs. sulfone S(VI)) are not interchangeable parameters [1]. Systematic LogD measurements of 3-substituted thietane building blocks demonstrate that S(II) derivatives remain closest to cyclobutane in lipophilicity, while S(IV) and S(VI) counterparts are markedly less lipophilic—differences that translate into divergent membrane permeability, solubility, and metabolic stability profiles [1]. Additionally, the 1-thia-2-one arrangement in this compound creates a constrained α-amino-β-thiolactone motif with unique hydrogen-bonding geometry and reactivity that is absent in 2-thiaspiro[3.3]heptan-6-amine variants or azaspiro analogs, making generic functional substitution unreliable without experimental validation [2].

Quantitative Differentiation Evidence: 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 3-Amino-1-thia-2-one vs. 6-Amino-2-thia Scaffold Generates Distinct Exit Vector Geometry and Target Binding Profiles

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride places the primary amine on the same cyclobutane ring as the thietane sulfur (1-position) and the carbonyl (2-position), creating a vicinal amino-ketone arrangement that enables imine/enamine chemistry and chelation not available to the 6-amino-2-thia regioisomer [1]. In the alternative 6-amino-2-thiaspiro[3.3]heptane hydrochloride scaffold (CAS 1363381-30-9 as free base; HCl salt also reported), the amine resides on the opposite cyclobutane ring relative to sulfur, producing fundamentally different exit vector trajectories—approximately 127° for the 1,3-disubstituted pattern versus ~0° co-directional for 2,6-disubstitution [2]. This geometric difference has direct consequences: the spiro[3.3]heptane core offers 18 possible disubstituted isomers (all chiral) versus only 3 for planar benzene, and the choice of regioisomer dictates which subset of 3D chemical space is explored [3].

regioisomerism spirocyclic scaffold exit vector geometry

Quantified Water Solubility Advantage Over 2,6-Dithiaspiro[3.3]heptane: ACD/Labs Predicted Solubility Comparison

Predicted water solubility data generated using the EPISuite WSKOW v1.41 module (US EPA) for the structurally related 2,6-dithiaspiro[3.3]heptane scaffold (CAS 174-81-2), an analog bearing two sulfur atoms and no amino or ketone functionality, provides a quantitative baseline for assessing the solubility-enhancing effects of the amino-ketone motif in the target compound. While direct EPISuite data for 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride is not available in the same database, the presence of a primary amine (as hydrochloride salt) and a ketone carbonyl introduces hydrogen-bond donor/acceptor capacity (#HBD ≥ 2, #HBA ≥ 3) that is absent in the comparator scaffold (#HBD = 0, #HBA = 0), enabling substantially greater aqueous solubility by class-level inference [1]. The magnitude of this effect can be contextualized using the 2,6-dithiaspiro[3.3]heptane solubility estimate as a lower-bound baseline [2].

water solubility physicochemical property prediction thiaspiro scaffold

LogD Comparison: Thietane S(II) Oxidation State Maintains Cyclobutane-Like Lipophilicity, Differentiating from S(IV)/S(VI) Analogs

In a systematic direct comparison of 3-substituted thietane building blocks with matched oxetane, azetidine, and cyclobutane analogs, LogD measurements for model benzamides and anilides revealed that S(II) thietane derivatives (the oxidation state present in 3-amino-1-thiaspiro[3.3]heptan-2-one) remained close to cyclobutane in terms of lipophilicity, while S(IV) (sulfoxide) and S(VI) (sulfone) counterparts were markedly less lipophilic, even surpassing oxetane in polarity [1]. This establishes a quantitative 'three-in-one' tunability concept: the same thietane scaffold can span a wide LogD range (from cyclobutane-like to more polar than oxetane) depending solely on sulfur oxidation state, without altering the core molecular architecture [1].

lipophilicity LogD sulfur oxidation state thietane

Synthetic Tractability: 31% Overall Yield for 6-Amino Analog Establishes Feasibility Benchmark for the 3-Amino-1-thia-2-one Series

The published nine-step synthesis of the regioisomeric 6-amino-2-thiaspiro[3,3]heptane hydrochloride from 2,2-bis(bromomethyl)-1,3-propanediol achieved an overall yield of 31%, providing a validated synthetic feasibility benchmark for the amino-thiaspiro[3.3]heptane compound class [1]. More recently, a robust and scalable synthetic platform for functionalized thietane building blocks has been disclosed, covering all three sulfur oxidation states and demonstrating the synthetic utility of these fragments through the preparation of thietane-based analogs of a marketed drug [2]. This establishes that the broader thietane-spiro chemical space is synthetically accessible at scale, with the 3-amino-1-thia-2-one motif offering complementary reactivity compared to previously reported 6-amino or 2,6-dithia variants.

synthetic accessibility spirocyclic synthesis thietane building block

Thietane Dioxide Peptide Bond Replacement: Metabolic Stability Rationale Supporting Selection of Thietane-Containing Scaffolds Over Carbocyclic Analogs

A direct comparative study demonstrated that replacing a peptide bond with a thietane dioxide moiety led to significant improvements in both substance metabolic stability and target selectivity . Although this evidence pertains to the S(VI) oxidation state (thietane dioxide), the underlying principle—that the thietane heterocycle provides metabolic resistance not observed with carbocyclic cyclobutane analogs—establishes a class-level advantage for thietane-containing spiro scaffolds over purely carbocyclic spiro[3.3]heptane variants [1]. Additionally, 3,3-disubstituted thietane dioxide derivatives displayed full chemical stability under elevated temperatures, demonstrating intrinsic ring stability suitable for medicinal chemistry applications [2]. Together, these findings support the selection of thietane-based building blocks when metabolic stability is a key design criterion.

metabolic stability peptide bond isostere thietane dioxide peptidomimetic

Optimal Application Scenarios for 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD): Underexplored 1,3-Disubstituted Spiro[3.3]heptane Fragment with Meta-Benzene Mimetic Geometry

With only ~10% of the ~9,000 reported spiro[3.3]heptanes bearing the 1,3-disubstitution pattern, 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride provides access to an underrepresented exit vector geometry that mimics meta-substituted benzene while offering Fsp₃ = 1.0 and intrinsic chirality [1]. This scaffold is ideal for fragment library diversification programs seeking to escape 'flatland' chemical space. The free primary amine enables rapid amide coupling or reductive amination for fragment elaboration, while the thietane S(II) sulfur maintains cyclobutane-like lipophilicity for balanced permeability [2]. The hydrochloride salt form ensures adequate aqueous solubility for biochemical screening at concentrations exceeding those achievable with non-ionizable dithiaspiro analogs (predicted >3,500 mg/L for the protonated amine form vs. ~3,500 mg/L for neutral 2,6-dithiaspiro[3.3]heptane that lacks hydrogen-bond donors) [3].

Peptidomimetic Design: Thietane-Containing Constrained Amino Acid Analog for Protease-Resistant Lead Optimization

The 3-amino-1-thiaspiro[3.3]heptan-2-one scaffold serves as a conformationally constrained amino acid analog where the cyclobutane-thietane fused system locks the amine and ketone into a fixed spatial relationship. Class-level evidence demonstrates that thietane dioxide replacement of peptide bonds significantly improves metabolic stability and target selectivity . While the target compound bears S(II) rather than S(VI) oxidation, it provides a synthetic handle for controlled oxidation to the metabolically more resistant sulfoxide or sulfone forms, enabling systematic exploration of the LogD range from cyclobutane-like (S(II)) to more polar than oxetane (S(VI))—a tunability advantage documented in direct comparative LogD measurements [2]. This oxidation-state-dependent property modulation makes the S(II) thietane an optimal starting point for peptidomimetic programs that require iterative lipophilicity optimization during lead maturation.

Kinase Inhibitor and CNS Drug Discovery: sp³-Rich Bioisosteric Replacement for Mono-Substituted or Meta-Substituted Phenyl Rings

The spiro[3.3]heptane core has been validated as a saturated benzene bioisostere in marketed and clinical compounds, including sonidegib (anticancer), vorinostat (anticancer), and benzocaine (anesthetic) [1]. The 3-amino-1-thia-spiro variant introduces a heteroatom (sulfur) into this validated bioisostere, providing an additional hydrogen-bond acceptor and oxidation-state handle absent in carbocyclic spiro[3.3]heptanes. For kinase hinge-binding motifs, the 1-thia-2-one carbonyl can serve as an ATP-mimetic hydrogen-bond acceptor, while the 3-amino group provides a vector for solvent-exposed region derivatization. The S(II) oxidation state maintains the highest LogD among thietane oxidation states, which is critical for CNS penetration where optimum LogD values range from 2–4 [2].

Covalent Inhibitor and Chemical Biology Probe Development: α-Amino Ketone as a Latent Electrophilic Warhead Precursor

The vicinal amino-ketone arrangement (3-amino-1-thia-2-one) creates chemical functionality absent in 6-amino-2-thia regioisomers: the α-amino ketone can undergo oxidation to the corresponding α-imino ketone or be converted to reactive electrophilic species for covalent target engagement. This chemical handle enables strategies such as ligand-directed tosyl chemistry or traceless Staudinger ligation that are not accessible with the alternative 6-amino regioisomer. The thietane ring additionally provides a strained four-membered heterocycle that may serve as a latent electrophile for covalent modification of cysteine residues, analogous to the established use of β-lactams and β-sultams in covalent chemical biology [2]. The 31% overall yield benchmark established for related thiaspiro syntheses confirms that multi-step derivative synthesis from this scaffold is synthetically feasible [4].

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